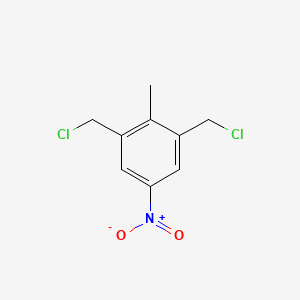
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzene, where two chloromethyl groups, a methyl group, and a nitro group are substituted at specific positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-bis(chloromethyl)-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed
Substitution: Formation of derivatives like 1,3-bis(azidomethyl)-2-methyl-5-nitrobenzene.
Reduction: Formation of 1,3-bis(chloromethyl)-2-methyl-5-aminobenzene.
Oxidation: Formation of 1,3-bis(chloromethyl)-2-carboxy-5-nitrobenzene.
科学研究应用
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It may be employed in the development of bioactive compounds and as a reagent in biochemical assays.
Industrial Applications: The compound’s reactivity makes it useful in the production of specialty chemicals and intermediates.
作用机制
The mechanism by which 1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atoms are displaced by nucleophiles, leading to the formation of new chemical bonds. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and reactivity.
相似化合物的比较
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene can be compared with other similar compounds, such as:
1,3-Bis(chloromethyl)benzene: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
1,3-Bis(chloromethyl)-2-nitrobenzene: Similar structure but without the methyl group, affecting its steric and electronic properties.
1,3-Bis(chloromethyl)-2-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
属性
CAS 编号 |
62224-03-7 |
|---|---|
分子式 |
C9H9Cl2NO2 |
分子量 |
234.08 g/mol |
IUPAC 名称 |
1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene |
InChI |
InChI=1S/C9H9Cl2NO2/c1-6-7(4-10)2-9(12(13)14)3-8(6)5-11/h2-3H,4-5H2,1H3 |
InChI 键 |
TVFFHYVZRRVAGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1CCl)[N+](=O)[O-])CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


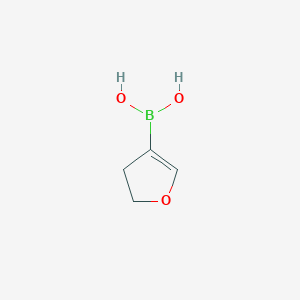
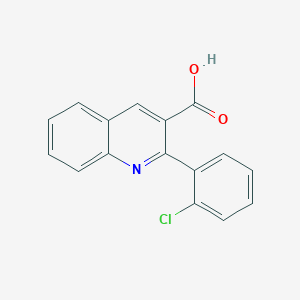
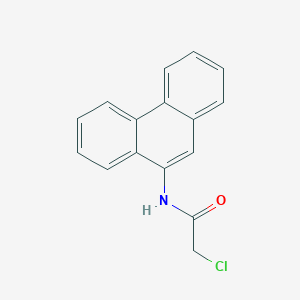

![1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone](/img/structure/B13996779.png)
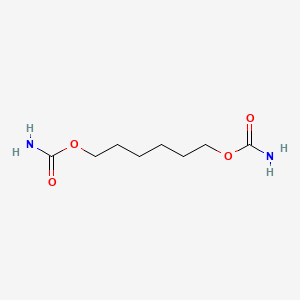
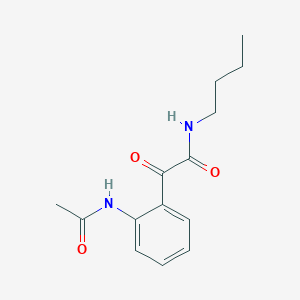
![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)
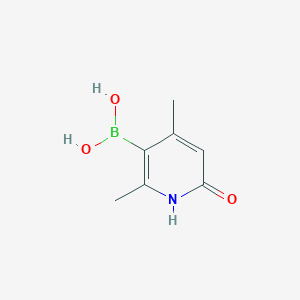
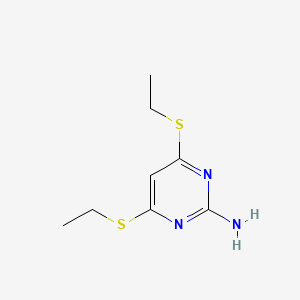
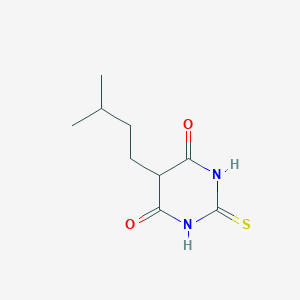
![N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B13996818.png)
![Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate](/img/structure/B13996836.png)

